Vectrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

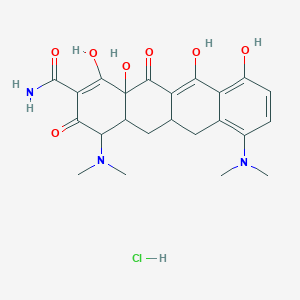

C23H28ClN3O7 |

|---|---|

Molecular Weight |

493.9 g/mol |

IUPAC Name |

4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H |

InChI Key |

WTJXVDPDEQKTCV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Vectrine (Erdosteine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vectrine, the brand name for erdosteine, is a thiol derivative recognized for its multifaceted pharmacological profile in the management of chronic respiratory diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[1][2] While primarily classified as a mucolytic agent, its therapeutic efficacy is significantly enhanced by potent antioxidant, anti-inflammatory, and anti-adhesive properties.[3][4] Erdosteine functions as a prodrug, undergoing rapid first-pass metabolism to form active metabolites containing free sulfhydryl (-SH) groups.[3][5] These metabolites are responsible for the drug's diverse mechanisms of action, including the disruption of mucus glycoprotein disulfide bonds, scavenging of reactive oxygen species (ROS), modulation of inflammatory pathways, and interference with bacterial adhesion.[6][7][8] This guide provides a detailed exploration of these core mechanisms, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual diagrams of key pathways and processes.

Pharmacokinetics and Metabolic Activation

Upon oral administration, erdosteine is rapidly absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver.[3][9] The parent compound, which contains a blocked thiol group within a thiolactone ring, is converted into several active metabolites.[10] The most pharmacologically significant of these is Metabolite I (M1), also known as N-thiodiglycolyl-homocysteine, which possesses a free sulfhydryl group responsible for the drug's primary effects.[3][11] The plasma peak concentration of erdosteine is reached approximately 1.2 to 1.46 hours after administration.[9][12][13] The prodrug nature of erdosteine ensures good gastrointestinal tolerability by preventing the free sulfhydryl group from causing irritation in the stomach.[12]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Erdosteine - Wikipedia [en.wikipedia.org]

- 4. Erdosteine | Erdosteine [erdosteine.net]

- 5. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. What is Erdosteine used for? [synapse.patsnap.com]

- 8. What is the mechanism of Erdosteine? [synapse.patsnap.com]

- 9. Erdosteine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 10. benchchem.com [benchchem.com]

- 11. Pharmacology and clinical efficacy of erdosteine in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 13. dexagroup.com [dexagroup.com]

Erdosteine: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erdosteine is a potent mucolytic and antioxidant agent utilized in the management of chronic obstructive pulmonary disease (COPD) and other respiratory conditions characterized by mucus hypersecretion. As a prodrug, it undergoes rapid hepatic metabolism to its active metabolites, most notably Metabolite I (M1), which harbors a free sulfhydryl (-SH) group. This functional group is pivotal to its therapeutic effects, which encompass the disruption of disulfide bonds in mucin glycoproteins, scavenging of reactive oxygen species (ROS), and modulation of inflammatory pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted pharmacological activities of erdosteine. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant signaling pathways are presented to facilitate a deeper understanding of this important therapeutic agent.

Chemical Structure and Identification

Erdosteine, chemically known as 2-[[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl]acetic acid, is a homocysteine derivative containing two sulfur atoms.[1] Its structure is characterized by a thiolactone ring, which is opened during first-pass metabolism to reveal the active thiol group.[1]

Table 1: Chemical Identification of Erdosteine

| Identifier | Value |

| IUPAC Name | 2-[[2-oxo-2-[(2-oxothiolan-3-yl)amino]ethyl]sulfanyl]acetic acid[1][2] |

| CAS Number | 84611-23-4[1] |

| Molecular Formula | C₈H₁₁NO₄S₂[1][3] |

| Molecular Weight | 249.31 g/mol [3] |

| Stereochemistry | Racemic[4] |

Physicochemical Properties

The physicochemical properties of erdosteine influence its absorption, distribution, and formulation characteristics.

Table 2: Physicochemical Properties of Erdosteine

| Property | Value |

| Melting Point | 156-158°C[2] |

| Solubility | Slightly soluble in water, methanol, or ethanol.[2] Soluble in DMSO (~30 mg/mL) and dimethylformamide (~25 mg/mL).[5] |

| pKa | 3.79 (strongest acidic)[6] |

| LogP | -0.1[1] |

| Appearance | Off-White Solid[3] / White Crystal Powder[2] |

Pharmacokinetics

Erdosteine is a prodrug that is rapidly absorbed and metabolized in the liver to its active metabolites.[7][8] The primary active metabolite is Metabolite I (N-thiodiglycolyl-homocysteine), which is responsible for the majority of its pharmacological activity.[7][9]

Table 3: Pharmacokinetic Parameters of Erdosteine and Metabolite I (M1) in Healthy Volunteers (Single 300 mg Oral Dose)

| Parameter | Erdosteine | Metabolite I (M1) |

| Cmax (ng/mL) | 1570.7 ± 488.3 | 396.5 ± 177.6 |

| Tmax (h) | 1.1 ± 0.5 | 1.7 ± 0.8 |

| t1/2 (h) | 1.3 ± 0.3 | 2.6 ± 0.9 |

| AUC(0-10h) (ng·h/mL) | 3444.7 ± 1242.4 | 1259.2 ± 609.8 |

| Plasma Protein Binding | 64.5%[8] | Not specified |

Data compiled from a study in healthy Chinese male volunteers.[10]

Mechanism of Action

The therapeutic effects of erdosteine are attributed to the multifaceted activities of its active metabolite, M1.

Mucolytic Activity

The free sulfhydryl group of M1 breaks the disulfide bonds of mucoproteins in the bronchial mucus.[11] This action reduces the viscosity and elasticity of the mucus, facilitating its clearance from the airways through ciliary action and coughing.[11]

Antioxidant Activity

M1 is a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative stress in the respiratory tract.[8][11] This antioxidant property protects respiratory tissues from damage and contributes to the anti-inflammatory effects of the drug.[11] Erdosteine has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX).[12]

Anti-inflammatory Activity

Erdosteine exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[11] A primary mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) pathway. By preventing the degradation of IκBα, erdosteine blocks the nuclear translocation of NF-κB, thereby reducing the transcription of pro-inflammatory genes like IL-6 and IL-1β.

Signaling Pathways

Metabolic Activation of Erdosteine

Caption: Metabolic activation of erdosteine to its pharmacologically active metabolites.

Inhibition of the NF-κB Signaling Pathway

Caption: Erdosteine's inhibition of the NF-κB signaling pathway.

Experimental Protocols

Determination of Erdosteine in Human Plasma by LC-MS/MS

This protocol provides a sensitive and selective method for the quantification of erdosteine in human plasma.

a. Sample Preparation (Solid-Phase Extraction - SPE) [7]

-

Transfer 0.2 mL of human plasma samples into a 96-well OASIS HLB extraction plate.

-

Utilize an automated sample handling system for the transfer and subsequent elution steps.

-

Elute the drug from the SPE plate with methanol.

-

Evaporate the eluents to dryness.

-

Reconstitute the dried residue with the mobile phase.

b. Chromatographic Conditions [7]

-

Column: C18 column

-

Mobile Phase: 1 mM ammonium acetate-acetonitrile (80:20, v/v), pH 3.2

-

Flow Rate: 0.3 mL/min

c. Mass Spectrometric Detection (LC-ESI/MS/MS) [7]

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Precursor Ion ([M+H]+): m/z 250 for erdosteine

-

Product Ion: m/z 204 for erdosteine

-

Internal Standard (Letosteine): Precursor ion ([M+H]+) at m/z 280, product ion at m/z 160.

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay evaluates the free radical scavenging activity of erdosteine's active metabolite, M1.[10]

a. Reagent Preparation

-

Erdosteine Metabolite I (M1) Solution: Prepare a stock solution of M1 in DMSO and perform serial dilutions in methanol or ethanol.

-

DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

b. Assay Procedure

-

In a 96-well plate, add a specified volume of the M1 dilutions to each well.

-

Add the DPPH solution to each well.

-

Include a blank (solvent only) and a control (DPPH solution with solvent instead of the sample).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

The scavenging activity is determined by the decrease in absorbance.

In Vitro Anti-inflammatory Assay (ELISA for IL-6/IL-8)

This protocol measures the effect of erdosteine on the production of pro-inflammatory cytokines in cell culture.[3]

a. Cell Culture and Treatment

-

Seed a suitable cell line (e.g., Calu-3 or BEAS-2B) in a 24-well plate and grow to confluence.

-

Pre-treat the cells with varying concentrations of erdosteine or its active metabolite, M1, for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., LPS at 1 µg/mL or TNF-α at 10 ng/mL) and incubate for a specified period (e.g., 24 hours).

b. Cytokine Measurement (ELISA)

-

Collect the cell culture supernatants.

-

Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IL-6 and IL-8 according to the manufacturer's instructions.

-

Measure the absorbance using a microplate reader.

-

Quantify the cytokine concentrations based on a standard curve.

Conclusion

Erdosteine is a well-characterized mucolytic agent with a robust profile of antioxidant and anti-inflammatory activities. Its action as a prodrug, with subsequent conversion to the active metabolite M1, underpins its therapeutic efficacy and favorable safety profile. The ability of M1 to cleave mucin disulfide bonds, scavenge reactive oxygen species, and inhibit the pro-inflammatory NF-κB pathway provides a multi-pronged approach to the management of chronic respiratory diseases. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and utilize the therapeutic potential of erdosteine.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Erdosteine? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. An overview of erdosteine antioxidant activity in experimental research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetics and Metabolism of Vectrine (Erdosteine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vectrine, with the active pharmaceutical ingredient erdosteine, is a potent mucolytic agent employed in the management of respiratory conditions characterized by excessive and viscous mucus. As a prodrug, erdosteine's therapeutic efficacy is realized through its rapid biotransformation into active metabolites. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of erdosteine, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic pathway and analytical workflows.

Erdosteine is structurally a thioether derivative, which undergoes first-pass metabolism in the liver to form its primary active metabolite, Metabolite I (M1), also known as N-thiodiglycolyl-homocysteine.[1] It is this active metabolite that exerts the primary mucolytic and antioxidant effects.[2] This guide will detail the absorption, distribution, metabolism, and excretion (ADME) profile of erdosteine and its key metabolite, M1.

Pharmacokinetic Profile

Following oral administration, erdosteine is rapidly absorbed and extensively metabolized. The pharmacokinetic parameters for both the parent compound and its primary active metabolite have been characterized in healthy volunteers.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for erdosteine and its active metabolite, M1, following a single oral dose of 300 mg in healthy adult volunteers.

Table 1: Pharmacokinetic Parameters of Erdosteine (300 mg single oral dose)

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 1.26 ± 0.23 | µg/mL | [3][4] |

| Tmax (Time to Cmax) | 1.18 ± 0.26 | hours | [3][4] |

| T½ (Elimination Half-life) | 1.46 ± 0.60 | hours | [3][4] |

| AUC (0-10h) (Area Under the Curve) | 3444.7 ± 1242.4 | ng·h/mL | [5] |

| AUC (0-∞) (Area Under the Curve) | 3485.0 ± 1233.7 | ng·h/mL | [5] |

| Protein Binding | 64.5% | % | [3][4] |

Table 2: Pharmacokinetic Parameters of Metabolite I (M1) (following 300 mg single oral dose of Erdosteine)

| Parameter | Value (Mean ± SD) | Unit | Reference |

| Cmax (Maximum Plasma Concentration) | 3.46 | µg/mL | [3][4] |

| Tmax (Time to Cmax) | 1.48 | hours | [3][4] |

| T½ (Elimination Half-life) | 1.62 ± 0.59 | hours | [3][4] |

| AUC (0-10h) (Area Under the Curve) | 1259.2 ± 609.8 | ng·h/mL | [5] |

| AUC (0-∞) (Area Under the Curve) | 1372.4 ± 607.3 | ng·h/mL | [5] |

Key Pharmacokinetic Characteristics:

-

Absorption: Erdosteine is rapidly absorbed from the gastrointestinal tract. The absorption is not significantly affected by the presence of food.[3][4]

-

Distribution: In animal models, erdosteine has been shown to distribute mainly to the kidneys, bone, spinal cord, and liver.[3][4] Pharmacologically active concentrations of both erdosteine and M1 have been detected in bronchoalveolar lavage fluid.[3][4]

-

Metabolism: As a prodrug, erdosteine undergoes extensive first-pass metabolism in the liver, where it is converted to its active metabolite, M1.[1] The formation of M1 is crucial for the drug's mucolytic and antioxidant activities.[2]

-

Excretion: The primary route of elimination for erdosteine and its metabolites is through the urine in the form of M1 and sulfates.[3][4] Fecal elimination is negligible.[3][4]

-

Special Populations: The pharmacokinetics of erdosteine do not appear to be significantly altered by age.[3][4] However, due to a lack of data, the use of erdosteine is not recommended in patients with a creatinine clearance of less than 25 ml/min or those with severe liver failure.[3][4]

Metabolism of Erdosteine

The biotransformation of erdosteine is a critical step in its mechanism of action. The metabolic process primarily occurs in the liver and involves the opening of the thiolactone ring to expose a free sulfhydryl group, which is responsible for the pharmacological activity.

Metabolic Pathway

Caption: Metabolic activation of Erdosteine to its active form, Metabolite I.

Experimental Protocols

The following section outlines the methodologies for key experiments related to the in vivo pharmacokinetic analysis of erdosteine.

Protocol 1: Human Pharmacokinetic Study

This protocol is based on a bioequivalence study conducted in healthy volunteers.

-

Study Design: A randomized, single-dose, two-period, crossover study design is typically employed.

-

Subjects: Healthy male volunteers are recruited for the study.

-

Inclusion Criteria: Typically includes healthy males within a specific age and BMI range.

-

Exclusion Criteria: May include a history of significant medical conditions, drug hypersensitivity, or use of other medications.

-

-

Drug Administration: A single oral dose of erdosteine (e.g., 300 mg capsule) is administered with a standardized volume of water after an overnight fast.

-

Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 12 hours post-dose).

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Bioanalytical Method: The concentrations of erdosteine and its metabolite M1 in plasma samples are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[5]

Protocol 2: Quantitative Analysis of Erdosteine and Metabolite I in Human Plasma

This protocol details the analytical procedure for quantifying erdosteine and M1.

-

Sample Preparation (Protein Precipitation):

-

Aliquots of plasma samples are mixed with a protein precipitating agent (e.g., trichloroacetic acid).

-

The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is collected for analysis.

-

-

Chromatographic Conditions (HPLC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A mixture of an acidic buffer and an organic solvent (e.g., acetonitrile and phosphate-heptane sulfonate buffer) is used for separation.

-

Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

-

Detection: UV detection at a specific wavelength (e.g., 220 nm) is employed.

-

-

Method Validation: The analytical method is validated for linearity, accuracy, precision, and the limit of quantification (LOQ) according to regulatory guidelines.

Mandatory Visualizations

Experimental Workflow: Pharmacokinetic Analysis

Caption: General workflow for an in vivo pharmacokinetic study of Vectrine.

Conclusion

Vectrine (erdosteine) exhibits a favorable pharmacokinetic profile, characterized by rapid absorption and conversion to its active metabolite, M1. This biotransformation is central to its therapeutic effects. The quantitative data and experimental methodologies presented in this guide provide a comprehensive understanding of the in vivo behavior of erdosteine. Further research may be beneficial to fully elucidate the pharmacokinetic profile in special patient populations and to identify the specific enzymes involved in its metabolism. This foundational knowledge is crucial for the continued development and optimal clinical application of erdosteine in the treatment of respiratory diseases.

References

Vectrine (Erdosteine) as a Mucolytic Agent in Respiratory Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vectrine, the brand name for the thiol derivative erdosteine, is a multifaceted mucolytic agent with significant applications in the management of chronic respiratory diseases, particularly Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[1][2][3] Its therapeutic efficacy extends beyond simple mucus fluidification, encompassing potent antioxidant, anti-inflammatory, and anti-adhesive properties that address the complex pathophysiology of these conditions.[4][5][6] This technical guide provides an in-depth examination of the core mechanisms of erdosteine, summarizes key quantitative data from pivotal clinical studies, details relevant experimental protocols, and visualizes complex pathways and workflows to offer a comprehensive resource for the scientific community.

Core Mechanism of Action

Erdosteine is a prodrug that is rapidly absorbed and converted via first-pass hepatic metabolism into its primary active metabolite, Metabolite I (M1), also known as N-thiodiglycolyl-homocysteine.[7][8][9] This metabolic activation is crucial as it unmasks a free sulfhydryl (-SH) group, which is the pharmacologically active moiety responsible for erdosteine's diverse effects.[9][10][11]

Mucolytic Activity

The primary mucolytic action of erdosteine is mediated by the free thiol group of M1. Mucus viscosity is largely determined by the complex, cross-linked network of mucin glycoproteins, which are held together by disulfide (-S-S-) bonds.[4][12] The sulfhydryl group on M1 acts as a reducing agent, cleaving these disulfide bridges.[13][14] This action depolymerizes the large mucin fibers into smaller, less entangled subunits, resulting in a significant reduction in sputum viscosity and elasticity, thereby facilitating mucus clearance through ciliary action and coughing.[4][13][15]

Antioxidant and Anti-inflammatory Effects

Chronic respiratory diseases are characterized by significant oxidative stress and inflammation.[7] Erdosteine's active metabolite M1 is a potent scavenger of reactive oxygen species (ROS), directly neutralizing these damaging molecules and protecting tissues from oxidative injury.[8][14] This antioxidant activity also confers an anti-inflammatory effect. Oxidative stress is a key activator of the nuclear factor-kappa B (NF-κB) signaling pathway, which upregulates the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[14][16] By reducing the ROS load, M1 inhibits the activation of NF-κB, thereby downregulating the inflammatory cascade.[14][17]

Bacterial Anti-Adhesive Properties

Bacterial colonization is a critical factor in the exacerbation of chronic respiratory diseases. The M1 metabolite has been shown to interfere with the adhesion of bacteria, such as Staphylococcus aureus and Escherichia coli, to epithelial cells.[18] This effect is attributed to the ability of the -SH group to break disulfide bonds within bacterial adhesins (fimbriae), inducing a conformational change that prevents them from binding to host cell receptors.[19][20] This non-bactericidal mechanism reduces the bacterial load in the airways and can potentiate the efficacy of co-administered antibiotics.[4][19]

References

- 1. pillintrip.com [pillintrip.com]

- 2. What is Erdosteine used for? [synapse.patsnap.com]

- 3. Erdosteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Erdosteine? [synapse.patsnap.com]

- 5. Multifaceted properties of erdostein and its place in the treatment of respiratory tract diseases | Salukhov | Meditsinskiy sovet = Medical Council [med-sovet.pro]

- 6. Erdosteine: its relevance in COPD treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]

- 8. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. registrasiobat.pom.go.id [registrasiobat.pom.go.id]

- 10. Erdosteine | C8H11NO4S2 | CID 65632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Erdosteine - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. medscape.com [medscape.com]

- 14. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mucolytic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Erdosteine: antitussive and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effects of erdosteine and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bacterial adhesiveness: effects of the SH metabolite of erdosteine (mucoactive drug) plus clarithromycin versus clarithromycin alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

Discovery and development of erdosteine as a therapeutic

An In-depth Technical Guide to the Discovery and Development of Erdosteine

Introduction: Discovery and Development

Erdosteine is a thiol derivative developed for the treatment of a range of acute and chronic respiratory diseases. Discovered and developed in Italy by Edmond Pharma, it is now prescribed in over 40 countries worldwide.[1] Initially conceived as a mucolytic agent, subsequent research has revealed a multifaceted pharmacological profile that includes antioxidant, anti-inflammatory, and antibacterial activities, making it a significant therapeutic option for conditions like Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.[2][3][4]

Erdosteine is a prodrug, meaning it is administered in an inactive form.[5] Following oral administration, it undergoes rapid first-pass metabolism in the liver to form its primary active metabolite, N-thiodiglycolyl-homocysteine, commonly referred to as Metabolite 1 (M1).[6] This active metabolite contains a free sulfhydryl (-SH) group, which is central to the drug's therapeutic effects.[5] This guide provides a technical overview of erdosteine's synthesis, mechanism of action, pharmacokinetics, and clinical development for researchers and drug development professionals.

Chemical Synthesis and Manufacturing

The synthesis of erdosteine involves the reaction of homocysteine thiolactone with a derivative of thiodiglycolic acid. Several methods have been patented, generally focusing on optimizing yield, purity, and environmental impact by adjusting solvents, bases, and reaction conditions.[2][7][8]

General Synthesis Workflow

A common synthetic route involves the acylation of DL-homocysteine thiolactone hydrochloride with an activated form of thiodiglycolic acid (such as 3-sulfo-glutaric anhydride) in an aqueous medium. The reaction is typically performed at low temperatures under controlled pH conditions to maximize yield and minimize the formation of impurities.[2][7]

Caption: A generalized workflow for the chemical synthesis of erdosteine.

Experimental Protocol: One-Pot Synthesis

The following protocol is adapted from patent literature and represents a common method for erdosteine synthesis.[2][7] Disclaimer: This is a summarized methodology and should not be performed without a thorough risk assessment and consultation of the original patent literature.

-

Preparation: In a suitable reaction vessel, add 40 mL of water and 20 g (0.130 mol) of DL-homocysteine thiolactone hydrochloride.

-

Cooling: Dissolve the solid and cool the resulting solution to 0°C.

-

Base Addition: Slowly add a pre-prepared solution of sodium carbonate (7.3 g of Na₂CO₃ dissolved in 35 mL of water).

-

Reactant Addition: Following the initial base addition, add 18.2 g (0.138 mol) of solid 3-sulfo-glutaric anhydride in three separate portions.

-

pH Control: During the anhydride addition, simultaneously and slowly drip a second sodium carbonate solution (7.8 g of Na₂CO₃ in 40 mL of water) to maintain the reaction pH between 6.2 and 6.7.

-

Reaction: Maintain the reaction temperature between 0-5°C and continue stirring for a minimum of 30 minutes after all reactants have been added.

-

Precipitation: Once the reaction is complete, adjust the pH to 2-3 with hydrochloric acid. This will cause the crude erdosteine to precipitate out of the solution as a white solid.

-

Isolation and Purification: Filter the solid precipitate, wash with water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product with high purity (e.g., >99%).[7]

Pharmacodynamics: Mechanism of Action

Erdosteine's therapeutic efficacy is derived from the multifaceted actions of its active metabolite, M1. These actions can be categorized as mucolytic, antioxidant, and anti-inflammatory.

Metabolic Activation

Erdosteine is a prodrug that is converted to its active metabolite M1 in the liver. This metabolic activation is crucial for its pharmacological activity, as it unmasks the free thiol group responsible for its effects.[6]

Caption: Conversion of the erdosteine prodrug to its active metabolite, M1.

Mucolytic and Antioxidant/Anti-inflammatory Pathways

The free sulfhydryl group of M1 directly breaks the disulfide (-S-S-) bonds in mucin glycoproteins, which are responsible for the high viscosity of mucus in respiratory diseases. This reduces sputum viscosity and elasticity, facilitating its removal via mucociliary clearance.[3] Concurrently, M1 acts as a potent antioxidant by scavenging reactive oxygen species (ROS). This reduction in oxidative stress prevents the activation of the pro-inflammatory NF-κB signaling pathway. By inhibiting the degradation of IκBα, M1 prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes like IL-6 and TNF-α.[9][10]

Caption: Signaling pathways for the mucolytic and anti-inflammatory actions of M1.

Antiviral Signaling Pathway

Recent in vitro studies have demonstrated that erdosteine also possesses antiviral properties. The proposed mechanism involves the modulation of the host's innate immune response. Erdosteine has been shown to stimulate Type I interferon (IFN) and inflammasome pathways, which are critical for controlling viral replication. This leads to the upregulation of interferon-stimulated genes (ISGs) that establish an antiviral state within the cell, inhibiting the replication of viruses such as RSV, Influenza A (H1N1), and SARS-CoV-2.[11][12][13]

Caption: Erdosteine's modulation of innate immunity to inhibit viral replication.

Pharmacokinetics

Erdosteine is rapidly absorbed after oral administration and extensively metabolized. Food does not significantly affect its absorption.[14] The pharmacokinetics are linear, and no accumulation is observed after repeated administrations.[12]

Quantitative Pharmacokinetic Data

The table below summarizes key pharmacokinetic parameters for erdosteine and its active metabolite M1 in healthy adult volunteers following a single oral dose.

| Parameter | Erdosteine | Metabolite M1 | Reference(s) |

| Dose | 300 mg | - | [15] |

| Cmax (Peak Plasma Conc.) | 1.26 µg/mL | 3.46 µg/mL | [15] |

| Tmax (Time to Peak Conc.) | 1.18 h | 1.48 h | [15] |

| t1/2 (Elimination Half-life) | 1.46 h | 1.62 h | [14][15] |

| Plasma Protein Binding | 64.5% | - | [15] |

| AUC (Area Under Curve) | AUC of M1 is ~6.2 times that of erdosteine | - | [16] |

Experimental Protocol: Quantification in Human Plasma

The following is a summarized methodology for the simultaneous determination of erdosteine and M1 in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[16]

-

Sample Preparation: Aliquots of 100 µL human plasma are used. Internal standards (e.g., paracetamol for erdosteine, captopril for M1) are added.

-

Derivatization: Due to the thiol group in M1, pre-column derivatization is performed using an agent like 2-bromo-3'-methoxy acetophenone to improve chromatographic stability and detection.

-

Chromatography: The derivatized sample is injected into an LC system. Separation is achieved on a C18 column (e.g., Agilent XDB-C18, 50 mm x 4.6 mm, 1.8 µm) using a gradient mobile phase, such as methanol and ammonium acetate with formic acid.[16]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for erdosteine, M1, and their respective internal standards.

-

Quantification: Calibration curves are generated using standards of known concentrations, typically ranging from 5 to 10,000 ng/mL. The lower limit of quantification (LLOQ) is typically around 5.0 ng/mL for both analytes.[16]

Clinical Development and Efficacy

Erdosteine has been evaluated in numerous clinical trials, particularly for its efficacy in patients with chronic bronchitis and COPD. These studies have consistently demonstrated its ability to reduce the frequency and severity of exacerbations.

Key Clinical Trial Workflow

The development of erdosteine followed a standard clinical trial pathway, with large-scale, multicenter, randomized controlled trials (RCTs) being crucial for establishing efficacy and safety. The workflow for a pivotal study like RESTORE is typical for late-stage drug development.

Caption: A typical workflow for a large-scale clinical trial evaluating erdosteine in COPD.

Summary of Key Clinical Trials

The table below summarizes the design and key outcomes of major clinical trials that have established the therapeutic role of erdosteine.

| Trial Name / Reference | Study Design | No. of Patients | Patient Population | Key Efficacy Outcomes |

| RESTORE (2017)[1][14] | Randomized, double-blind, placebo-controlled | 467 | Moderate-to-severe COPD (GOLD II-III) | - 19.4% reduction in exacerbation rate (p=0.01).[6]- 24.6% reduction in exacerbation duration (p=0.023).[6][14] |

| EQUALIFE [17] | Randomized, double-blind, placebo-controlled | 155 | Moderate COPD | - Significantly reduced number of exacerbations and days of hospitalization vs. placebo.- Significant improvement in health-related quality of life.[17] |

| ECOBES [6] | Randomized, double-blind, placebo-controlled | 237 | Acute infective exacerbation of chronic bronchitis | - Faster improvement in cough, sputum viscosity, and breathlessness when added to amoxicillin vs. placebo.[6] |

| Fioretti and Bandera (1991)[6] | Randomized, double-blind, placebo-controlled | 132 | Chronic bronchitis | - Significantly reduced rate and severity of exacerbations vs. placebo over 26 weeks.[6] |

Experimental Protocol: The RESTORE Study Methodology

The RESTORE (Reducing Exacerbations and Symptoms by Treatment with Oral Erdosteine in COPD) study was a pivotal Phase III trial.[1][14]

-

Study Design: A multinational, randomized, double-blind, placebo-controlled, parallel-group study conducted in 10 European countries.[1]

-

Patient Population: 467 patients aged 40–80 years with a diagnosis of moderate or severe COPD (GOLD 2007 classification, stages II-III) and a history of at least two exacerbations in the previous year were enrolled.[1][18]

-

Intervention: Following a 2-week run-in period, patients were randomized to receive either oral erdosteine (300 mg twice daily) or a matching placebo for 12 months, in addition to their usual COPD maintenance therapy.[1]

-

Primary Outcomes: The co-primary endpoints were the rate of COPD exacerbations and the duration of exacerbations over the 12-month treatment period.[14]

-

Secondary Outcomes: Included time to first exacerbation, patient and physician subjective severity scores, health-related quality of life (measured by the St. George's Respiratory Questionnaire - SGRQ), and use of reliever medication.[14][19]

-

Statistical Analysis: The exacerbation rate was analyzed using statistical models appropriate for count data (e.g., Poisson or negative binomial regression). Duration and time-to-event data were analyzed using methods such as the Wilcoxon rank-sum test and log-rank tests, respectively.[1]

Conclusion

The development of erdosteine from a traditional mucolytic to a multifaceted therapeutic agent for chronic respiratory diseases highlights a successful translation of basic pharmacology to clinical benefit. Its unique mechanism as a prodrug, which delivers a thiol-active metabolite, underpins its combined mucolytic, antioxidant, and anti-inflammatory effects. Robust clinical data, particularly from the RESTORE study, have firmly established its role in reducing the burden of exacerbations in patients with COPD. Ongoing research into its antiviral and antibacterial properties may further expand its therapeutic applications, offering a valuable tool for clinicians managing complex respiratory conditions.

References

- 1. Effect of Erdosteine on COPD Exacerbations in COPD Patients with Moderate Airflow Limitation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. medscape.com [medscape.com]

- 4. Multifaceted Beneficial Effects of Erdosteine: More than a Mucolytic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Erdosteine: Reigniting a Thiol Mucolytic for Management of Chronic Obstructive Pulmonary Disease [japi.org]

- 7. CN101941963A - Synthesis method of erdosteine - Google Patents [patents.google.com]

- 8. WO2022023929A1 - Preparation of erdosteine or a derivative thereof using a continuous flow process - Google Patents [patents.google.com]

- 9. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Antiviral Effect of Erdosteine in Cells Infected with Human Respiratory Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral Effect of Erdosteine in Cells Infected with Human Respiratory Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. air.unimi.it [air.unimi.it]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. Sensitive determination of erdosteine in human plasma by use of automated 96-well solid-phase extraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Simultaneous determination of erdosteine and its active metabolite in human plasma by liquid chromatography-tandem mass spectrometry with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 18. hra.nhs.uk [hra.nhs.uk]

- 19. dovepress.com [dovepress.com]

An In-Depth Technical Guide on In-Vitro Studies of Erdosteine's Effect on Mucus Viscosity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Erdosteine is a potent mucoactive agent demonstrated to effectively reduce mucus viscosity, a key factor in the pathophysiology of various respiratory diseases. This technical guide provides a comprehensive overview of the in-vitro studies that have elucidated the mucolytic properties of erdosteine. It details the experimental protocols used to assess its efficacy, presents available quantitative data on its impact on mucus rheology, and illustrates the key signaling pathways involved in its mechanism of action. Erdosteine, a prodrug, is converted to its active metabolite, Metabolite 1 (M1), which possesses a free sulfhydryl group. This functional group is central to its ability to break disulfide bonds within mucin polymers, leading to a significant reduction in mucus viscosity. This guide serves as a critical resource for researchers and professionals engaged in the development of novel respiratory therapies, offering a foundational understanding of erdosteine's in-vitro performance.

Introduction

Mucus hypersecretion and increased viscosity are hallmarks of chronic respiratory conditions such as chronic obstructive pulmonary disease (COPD) and bronchitis.[1] The accumulation of thick, tenacious mucus impairs mucociliary clearance, obstructs airways, and creates a favorable environment for bacterial growth.[1] Mucolytic agents that can reduce mucus viscosity are therefore a cornerstone of therapy for these conditions.

Erdosteine is a thiol derivative that functions as a prodrug, rapidly metabolized to its active form, Metabolite 1 (M1), which contains a free sulfhydryl (-SH) group.[2] This active metabolite is responsible for erdosteine's mucolytic, antioxidant, and anti-inflammatory effects.[3] The primary mucolytic mechanism of M1 involves the cleavage of disulfide bonds that cross-link mucin glycoproteins, the primary structural components of mucus.[3][4] This depolymerization of mucin fibers leads to a reduction in the viscosity and elasticity of sputum, thereby facilitating its removal from the airways.[3]

This guide focuses specifically on the in-vitro evidence supporting the mucolytic activity of erdosteine, providing detailed methodologies and available data for the scientific community.

Quantitative Data on Mucus Viscosity Reduction

While extensive clinical data supports the efficacy of erdosteine in reducing sputum viscosity, specific quantitative data from in-vitro studies, particularly dose-response relationships and IC50 values for mucus viscosity reduction, are not widely published in publicly available literature. However, existing studies consistently report a significant reduction in the viscosity of both human sputum and artificial mucin solutions upon treatment with erdosteine's active metabolite, M1.

One study highlighted that M1, at concentrations ranging from 10 microM to 1 mM, significantly reduced the viscosity of porcine stomach mucin.[1] Another clinical study, while not an in-vitro experiment, provides indirect evidence of a significant reduction in apparent sputum viscosity (p < 0.05) in patients with chronic bronchitis after two weeks of treatment with erdosteine.[5][6][7]

Table 1: Summary of In-Vitro Effects of Erdosteine's Active Metabolite (M1) on Mucus and Related Parameters

| Parameter | Model System | M1 Concentration | Observed Effect | Citation |

| Mucin Viscosity | Porcine Stomach Mucin | 10 µM - 1 mM | Significant reduction | [1] |

| Bacterial Adhesiveness (S. aureus and E. coli) | Human Mucosal Epithelial Cells | 2.5, 5, and 10 µg/mL | Significant reduction | [4] |

Experimental Protocols

The following are detailed protocols for the in-vitro evaluation of erdosteine's effect on mucus viscosity, adapted from established methodologies.[3]

Protocol 1: Assessment of Mucolytic Activity on Human Sputum

This protocol details the use of a cone-plate rheometer to measure the effect of erdosteine's active metabolite (M1) on the viscosity of sputum samples from patients with respiratory diseases.

Materials and Equipment:

-

Freshly collected human sputum

-

Erdosteine active metabolite (M1)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cone-plate rheometer

-

Positive displacement pipette

-

Vortex mixer

-

Incubator or water bath at 37°C

Methodology:

-

Sputum Collection and Preparation:

-

Collect sputum samples from patients and process them within two hours.

-

Visually inspect and remove any salivary contamination.

-

Homogenize the sputum sample by gentle vortexing for 30 seconds.[3]

-

-

Rheological Measurement (Baseline):

-

Set the temperature of the rheometer's Peltier plate to 37°C.[3]

-

Calibrate the instrument according to the manufacturer's instructions.

-

Load approximately 1 mL of the homogenized sputum onto the center of the rheometer's lower plate using a positive displacement pipette.[3]

-

Perform an oscillatory frequency sweep (e.g., 0.1 to 10 Hz) at a constant strain to determine the baseline elastic (G') and viscous (G'') moduli.[3]

-

-

Treatment with Erdosteine Metabolite (M1):

-

To a fresh aliquot of the homogenized sputum, add a known concentration of M1 solution.

-

For a negative control, add an equivalent volume of PBS.

-

Incubate the samples for a specified time (e.g., 30 minutes) at 37°C.[3]

-

-

Rheological Measurement (Post-Treatment):

-

Repeat the rheological measurements on the M1-treated and control samples as described in step 2.

-

-

Data Analysis:

-

Record the complex viscosity (η*) at a specific frequency (e.g., 1 Hz) for both untreated and treated samples.

-

Calculate the percentage reduction in viscosity after treatment with M1.[3]

-

Protocol 2: In-Vitro Mucolytic Activity using Porcine Gastric Mucin

This protocol provides a method to assess the direct mucolytic effect of erdosteine's active metabolite (M1) on a commercially available mucin solution using an Ostwald viscometer.

Materials and Equipment:

-

Porcine gastric mucin (PGM)

-

Phosphate buffer (pH 7.0)

-

Erdosteine active metabolite (M1)

-

N-acetylcysteine (NAC) as a positive control

-

Ostwald viscometer

-

Water bath maintained at 37°C

-

Magnetic stirrer and stir bars

Methodology:

-

Preparation of Mucin Solution:

-

Prepare a 1% (w/v) solution of PGM in phosphate buffer.

-

Stir the solution gently for 24 hours at 4°C to ensure complete hydration and homogenization.[3]

-

-

Experimental Procedure:

-

Prepare serial dilutions of M1 and NAC in phosphate buffer.

-

To a series of test tubes, add 5 mL of the 1% mucin solution.

-

Add 0.5 mL of the different concentrations of M1, NAC, or phosphate buffer (negative control) to the respective test tubes.[3]

-

Incubate the tubes in a water bath at 37°C for 30 minutes with gentle shaking.[3]

-

-

Viscosity Measurement:

-

Measure the flow time of each solution through the Ostwald viscometer, which is maintained at 37°C.[3]

-

Calculate the relative viscosity of each solution compared to the phosphate buffer control.

-

-

Data Analysis:

-

Determine the concentration of M1 required to achieve a 50% reduction in mucin viscosity (IC50), if possible, by plotting the percentage reduction in viscosity against the logarithm of the M1 concentration.

-

Signaling Pathways and Mechanisms of Action

Erdosteine's therapeutic effects extend beyond its direct mucolytic action and involve the modulation of key intracellular signaling pathways that regulate inflammation and mucin gene expression.

Direct Mucolytic Action

The primary mechanism for viscosity reduction is the direct action of the free sulfhydryl group of Metabolite 1 on the disulfide bonds of mucin polymers.

Caption: Metabolic activation of erdosteine and its direct mucolytic action.

Inhibition of the NF-κB Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α), can induce the overproduction of MUC5AC, a key gel-forming mucin, through the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In-vitro studies have shown that erdosteine can inhibit this pathway. Pretreatment with erdosteine has been found to inhibit the degradation of IκBα, the inhibitory protein of NF-κB, and the subsequent transcriptional activity of NF-κB in LPS-stimulated RAW 264.7 macrophage cells.[2] This inhibition of the NF-κB pathway is a plausible mechanism for erdosteine's ability to modulate mucin gene expression and reduce inflammation.

Caption: Erdosteine's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways, are also involved in the regulation of MUC5AC expression.[1] While direct evidence for erdosteine's effect on this pathway in the context of mucin regulation is still emerging, studies on a structurally similar compound, fudosteine, have shown that it inhibits MUC5AC synthesis and gene expression by reducing the phosphorylation of p38 MAPK and ERK.[1] Given the similarities, it is plausible that erdosteine exerts a similar inhibitory effect on the MAPK pathway.

Caption: Plausible modulation of the MAPK signaling pathway by erdosteine.

Conclusion

The in-vitro evidence strongly supports the mucolytic efficacy of erdosteine, primarily through the action of its active metabolite, M1. The detailed protocols provided in this guide offer a standardized framework for the continued investigation and characterization of erdosteine and other novel mucoactive compounds. While direct quantitative in-vitro dose-response data remains an area for further public-domain research, the qualitative and mechanistic studies, combined with extensive clinical findings, solidify erdosteine's role as a valuable therapeutic agent in the management of respiratory diseases characterized by mucus hyperviscosity. The elucidation of its inhibitory effects on key inflammatory signaling pathways, such as NF-κB and potentially MAPK, further underscores its multifaceted mechanism of action and provides additional avenues for therapeutic targeting in respiratory medicine.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-inflammatory Effect of Erdosteine in Lipopolysaccharide-Stimulated RAW 264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Effects of erdosteine and its metabolites on bacterial adhesiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of erdosteine on sputum biochemical and rheologic properties: pharmacokinetics in chronic obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of erdosteine on sputum biochemical and rheologic properties: Pharmacokinetics in chronic obstructive lung disease | Semantic Scholar [semanticscholar.org]

Vectrine: A Novel Modulator of Oxidative Stress and Elastase Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the antioxidant and anti-elastase properties of Vectrine, a novel investigational compound. Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), and the enzymatic degradation of elastin by elastase are key pathological features in a variety of chronic diseases, including chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and skin aging. Vectrine has demonstrated potent activity in mitigating free radical damage and inhibiting elastase enzyme function in preclinical models. This document provides an in-depth overview of the experimental methodologies used to characterize Vectrine's bioactivity, presents quantitative data from these assays, and visualizes the relevant biological pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of Vectrine.

Introduction

An imbalance between the production of free radicals and the body's ability to counteract their damaging effects leads to oxidative stress, a state implicated in numerous disease processes. Free radicals, such as reactive oxygen species (ROS), can damage cellular components including DNA, proteins, and lipids. Concurrently, the serine protease elastase, particularly neutrophil elastase, plays a critical role in inflammation and tissue remodeling.[1] Under pathological conditions, excessive elastase activity can lead to the degradation of extracellular matrix proteins, most notably elastin, which is essential for the elasticity of tissues in the lungs, skin, and blood vessels.[2]

This guide focuses on Vectrine, a novel therapeutic candidate, and its dual-action potential in combating oxidative stress and inhibiting elastase activity. The following sections will provide a detailed account of the experimental protocols used to evaluate Vectrine's efficacy, a summary of its performance in these assays, and a visualization of the underlying biological and experimental frameworks.

Impact on Free Radical Scavenging Activity

Vectrine's antioxidant potential was assessed using two widely accepted in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the capacity of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.[3][4]

Quantitative Data Summary

The free radical scavenging activity of Vectrine is presented below in comparison to the well-known antioxidant, Ascorbic Acid (Vitamin C). The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the assay.

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| Vectrine | 15.8 ± 1.2 | 9.5 ± 0.8 |

| Ascorbic Acid | 8.2 ± 0.5 | 5.1 ± 0.4 |

Table 1: Comparative free radical scavenging activity of Vectrine and Ascorbic Acid. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, to the yellow-colored diphenylpicrylhydrazine upon reaction with an antioxidant.[5]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Vectrine (and other test compounds)

-

Ascorbic Acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

A 0.1 mM working solution of DPPH in methanol is prepared.

-

Serial dilutions of Vectrine and Ascorbic Acid are prepared in methanol.

-

In a 96-well plate, 100 µL of each concentration of the test compounds are added to respective wells.

-

100 µL of the DPPH working solution is added to each well.

-

The plate is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, which is then reduced by an antioxidant, leading to a decrease in its characteristic absorbance.[1]

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol

-

Vectrine (and other test compounds)

-

Trolox or Ascorbic Acid (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

The ABTS•+ solution is diluted with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Serial dilutions of Vectrine and the positive control are prepared.

-

In a 96-well plate, 20 µL of each concentration of the test compounds are added to respective wells.

-

180 µL of the diluted ABTS•+ solution is added to each well.

-

The plate is incubated at room temperature for 6 minutes.

-

The absorbance is measured at 734 nm.

-

The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC50 value is determined from the dose-response curve.

Experimental Workflow Visualization

References

- 1. ijpsonline.com [ijpsonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

Pharmacodynamic properties of Vectrine's active metabolites

Following a comprehensive search of publicly available pharmaceutical and scientific databases, it has been determined that there is no recognized drug or therapeutic agent known as "Vectrine." Consequently, there are no identifiable active metabolites associated with this name, and no pharmacodynamic data, experimental protocols, or signaling pathways to report.

The name "Vectrine" does not appear in major drug compendiums, clinical trial registries, or peer-reviewed scientific literature in the context of a therapeutic agent for human or veterinary use. It is possible that "Vectrine" may be a misspelled name of an existing drug, a discontinued research compound, or a fictional substance.

Without a valid active pharmaceutical ingredient to investigate, it is not possible to fulfill the request for an in-depth technical guide on the pharmacodynamic properties of its active metabolites. Researchers, scientists, and drug development professionals seeking information are advised to verify the correct name of the compound of interest.

Erdosteine: A Technical Guide to Initial Clinical Trial Data and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erdosteine is a thiol derivative prodrug that, upon hepatic metabolism to its active metabolite, Metabolite 1 (M1), exhibits potent mucolytic, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the initial clinical trial data for erdosteine, focusing on its pharmacokinetic profile, early efficacy signals, and the molecular mechanisms that underpin its therapeutic effects in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and chronic bronchitis.

Data Presentation

Pharmacokinetic Profile

Erdosteine is rapidly absorbed after oral administration and converted to its biologically active metabolite, M1 (N-thiodiglycolyl-homocysteine), which contains a free sulfhydryl group responsible for its pharmacological activity.[1] Pharmacokinetic parameters have been characterized in healthy volunteers.

Table 1: Pharmacokinetic Parameters of Erdosteine and its Active Metabolite (M1) in Healthy Male Volunteers (Single 300 mg Dose) [2]

| Parameter | Erdosteine (Mean ± SD) | Metabolite M1 (Mean ± SD) |

| Cmax (ng/mL) | 1570.7 ± 488.3 | 396.5 ± 177.6 |

| Tmax (h) | 1.1 ± 0.5 | 1.7 ± 0.8 |

| t1/2 (h) | 1.3 ± 0.3 | 2.6 ± 0.9 |

| AUC(0-10h) (ng·h/mL) | 3444.7 ± 1242.4 | 1259.2 ± 609.8 |

| AUC(0-∞) (ng·h/mL) | 3485.0 ± 1233.7 | 1372.4 ± 607.3 |

Clinical Efficacy from Key Early and Phase III Trials

Initial clinical investigations and subsequent larger trials have demonstrated erdosteine's efficacy in managing symptoms and exacerbations in patients with chronic respiratory diseases.

Table 2: Summary of Efficacy Data from Key Clinical Trials

| Trial | N | Patient Population | Treatment | Key Findings |

| ECOBES [3] | 226 | Chronic bronchitis with infective exacerbation | Erdosteine 300 mg BID + Amoxicillin vs. Placebo + Amoxicillin for up to 10 days | Erdosteine group showed a significantly earlier and greater improvement in clinical symptoms.[3] |

| RESTORE [4] | 445 | Moderate to severe COPD (GOLD Stage II/III) | Erdosteine 300 mg BID vs. Placebo for 12 months | - 19.4% reduction in the rate of all exacerbations (0.91 vs. 1.13 exacerbations/patient-year, p=0.01).[4] - 57.1% reduction in the rate of mild exacerbations (0.23 vs. 0.54 exacerbations/patient-year, p=0.002).[4] - 24.6% reduction in the duration of exacerbations (9.55 vs. 12.63 days, p=0.023).[4] |

| Post-hoc analysis of RESTORE (Moderate COPD) [5] | 254 | Moderate COPD (GOLD 2) | Erdosteine 300 mg BID vs. Placebo for 12 months | - 47% reduction in the mean exacerbation rate (0.27 vs. 0.51 exacerbations/patient-year, p=0.003).[5] - 26% shorter duration of exacerbations (9.1 vs. 12.3 days, p=0.022).[5] |

| Study in Smokers with Mild COPD [1] | 20 | Current smokers with mild COPD | Erdosteine 600 mg/day vs. Placebo for 10 days | - Significant reduction in blood Reactive Oxygen Species (ROS) and IL-8 in bronchial secretions from day 4 (p<0.01).[1] |

Table 3: Effect of Erdosteine on Sputum Properties

| Study Parameter | Erdosteine Group | Control Group | p-value |

| Sputum Apparent Viscosity | Significant reduction | Placebo | <0.05 |

| Sputum Fucose Content | Significant reduction | Placebo | <0.05 |

| Sputum Macromolecular Dry Weight | Significant reduction | Placebo | <0.05 |

Safety and Tolerability

Across clinical trials, erdosteine has been generally well-tolerated. The most frequently reported adverse events are gastrointestinal in nature and typically mild to moderate in severity.[3] In the ECOBES study, adverse events in the erdosteine group included epigastralgia, nausea, diarrhea, taste loss, and hemorrhoids, with a safety profile comparable to placebo.[3]

Experimental Protocols

Pharmacokinetic Analysis

The concentration of erdosteine and its active metabolite M1 in human plasma is typically determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[2]

-

Sample Preparation: Plasma samples are subjected to protein precipitation, followed by derivatization to enhance the stability and chromatographic properties of the thiol-containing analytes.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient elution.

-

Detection: Mass spectrometry is performed using electrospray ionization (ESI) in the positive ion mode with multiple reaction monitoring (MRM) for quantification.

RESTORE Trial (NCT01032304) Methodology

The RESTORE study was a phase III, multinational, randomized, double-blind, placebo-controlled, parallel-group study.[4]

-

Inclusion Criteria: Patients aged 40-80 years with GOLD stage II/III COPD, a history of ≥10 pack-years of smoking, and at least two moderate or severe COPD exacerbations in the previous year.[4]

-

Exclusion Criteria: Asthma, other relevant lung diseases, or an exacerbation within two months of enrollment.

-

Intervention: Patients received erdosteine 300 mg twice daily or a matching placebo for 12 months, in addition to their usual COPD therapy.[4]

-

Primary Outcome: The rate of acute exacerbations during the 12-month treatment period.[4]

-

Statistical Analysis: A Poisson mixture regression model was used to analyze the exacerbation frequency.[4]

ECOBES Trial Methodology

The ECOBES trial was an international, multicenter, randomized, double-blind, placebo-controlled study.[3]

-

Inclusion Criteria: Patients with chronic bronchitis experiencing an infective exacerbation.

-

Intervention: Patients were randomized to receive either erdosteine (300 mg twice daily) or placebo, in conjunction with amoxicillin (1500 mg/day), for a maximum of 10 days.[3]

-

Primary Endpoint: Global clinical assessment of symptomatology.[3]

-

Secondary Endpoints: Sputum parameters, functional signs of chronic bronchitis, and spirometric tests.[3]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

Erdosteine's therapeutic effects are mediated through several interconnected pathways. The following diagrams illustrate these mechanisms.

Caption: Metabolic activation of erdosteine and its mucolytic action.

Caption: Erdosteine's inhibition of the NF-κB inflammatory pathway.

Caption: Antioxidant mechanisms of erdosteine's active metabolite.

References

- 1. Changes in blood ROS, e-NO, and some pro-inflammatory mediators in bronchial secretions following erdosteine or placebo: a controlled study in current smokers with mild COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. Evaluation of efficacy and safety of erdosteine in patients affected by chronic bronchitis during an infective exacerbation phase and receiving amoxycillin as basic treatment (ECOBES, European Chronic Obstructive Bronchitis Erdosteine Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of erdosteine on the rate and duration of COPD exacerbations: the RESTORE study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Erdosteine on COPD Exacerbations in COPD Patients with Moderate Airflow Limitation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Standard Laboratory Protocols for Testing Vectrine Efficacy

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive framework for evaluating the efficacy of Vectrine, a hypothetical inhibitor of the V-Receptor, a novel receptor tyrosine kinase (RTK) implicated in oncogenesis. The protocols detailed herein cover essential in vitro and in vivo assays to characterize the biochemical and cellular activity of Vectrine, its impact on downstream signaling pathways, and its anti-tumorigenic potential in a preclinical setting. Methodologies are based on established and widely accepted laboratory techniques for the characterization of tyrosine kinase inhibitors.[1][2][3]

Introduction to Vectrine

Vectrine is a synthetic small molecule designed as a selective antagonist of the V-Receptor, a receptor tyrosine kinase. In many tumor types, aberrant V-Receptor activation leads to the constitutive stimulation of downstream pro-survival and proliferative signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. By binding to the ATP-binding pocket of the V-Receptor's kinase domain, Vectrine is hypothesized to block autophosphorylation and subsequent signal transduction, thereby inhibiting tumor cell growth and survival.

Proposed Mechanism of Action

The diagram below illustrates the proposed mechanism of action for Vectrine within the V-Receptor signaling pathway.

Experimental Testing Workflow

The evaluation of Vectrine's efficacy follows a logical progression from biochemical assays to cell-based studies and finally to in vivo tumor models.

In Vitro Efficacy Protocols

Protocol 1: V-Receptor Kinase Activity Assay (Biochemical)

Objective: To determine the direct inhibitory effect of Vectrine on V-Receptor kinase activity and calculate its half-maximal inhibitory concentration (IC50). This is a critical first step in characterizing a new kinase inhibitor.[4]

Methodology: A radiometric-based in vitro kinase assay is recommended for its high sensitivity.[4][5]

-

Reagents & Materials:

-

Procedure:

-

Prepare a serial dilution of Vectrine in DMSO, then dilute into the kinase reaction buffer.

-

In a 96-well plate, add 10 µL of each Vectrine dilution. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

-

Add 20 µL of a solution containing the V-Receptor enzyme and the peptide substrate to each well.

-

Initiate the kinase reaction by adding 20 µL of kinase reaction buffer containing [γ-³²P]ATP.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of 3% phosphoric acid.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 30 minutes to allow the biotinylated peptide to bind.

-

Wash the plate three times with wash buffer to remove unbound [γ-³²P]ATP.

-

Add scintillation fluid to each well and measure the radioactive signal using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Vectrine concentration relative to the DMSO control.

-

Plot the percent inhibition against the log of the Vectrine concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Data Presentation:

| Compound | Target | IC50 (nM) |

| Vectrine | V-Receptor | 15.2 |

| Control Kinase 1 | EGFR | >10,000 |

| Control Kinase 2 | VEGFR2 | >10,000 |

Protocol 2: Western Blot for Phosphorylated Protein Signaling

Objective: To confirm that Vectrine inhibits V-Receptor signaling within a cellular context by measuring the phosphorylation status of the receptor and key downstream effectors like Akt and ERK.

Methodology: Western blotting is a standard technique for detecting specific proteins and their post-translational modifications, such as phosphorylation.

-

Reagents & Materials:

-

Cancer cell line with high V-Receptor expression (e.g., HT-29).

-

Vectrine.

-

Lysis buffer (RIPA) supplemented with protease and phosphatase inhibitors.[7]

-

Primary antibodies: anti-phospho-V-Receptor, anti-total-V-Receptor, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH (loading control).

-

HRP-conjugated secondary antibodies.

-

PVDF membrane.

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST.[7] Using milk can cause high background as it contains phosphoproteins.[7]

-

-

Procedure:

-

Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.

-

Starve cells in serum-free media for 12-16 hours.

-

Treat cells with varying concentrations of Vectrine (e.g., 0, 10, 50, 100, 500 nM) for 2 hours.

-

Stimulate the V-Receptor pathway with its cognate ligand for 15 minutes.

-

Wash cells with ice-cold PBS and lyse with 100 µL of supplemented lysis buffer. Keep samples on ice.[7]

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in SDS-PAGE sample buffer.[7]

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[7]

-

Block the membrane for 1 hour at room temperature in blocking buffer.[7]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Data Presentation:

| Vectrine (nM) | p-V-Receptor (Relative Intensity) | p-Akt (Relative Intensity) | p-ERK (Relative Intensity) |

| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |

| 10 | 0.85 | 0.88 | 0.90 |

| 50 | 0.42 | 0.51 | 0.48 |

| 100 | 0.15 | 0.22 | 0.19 |

| 500 | 0.02 | 0.05 | 0.04 |

Protocol 3: Cell Viability MTT Assay

Objective: To assess the cytotoxic or cytostatic effects of Vectrine on cancer cell proliferation and determine its half-maximal effective concentration (EC50).

Methodology: The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9] Viable cells with active metabolism convert the yellow MTT salt into a purple formazan product.[9]

-

Reagents & Materials:

-

Cancer cell line (e.g., HT-29).

-

Vectrine.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or SDS-HCl).[10]

-

96-well plates.

-

-

Procedure:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.[10]

-

Treat the cells with a serial dilution of Vectrine for 72 hours.[11]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8][10]

-

Carefully remove the media.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percent viability against the log of the Vectrine concentration and fit the data to determine the EC50 value.

-

Data Presentation:

| Cell Line | Vectrine EC50 (nM) |

| HT-29 (V-Receptor High) | 88 |

| A549 (V-Receptor Low) | 2,500 |

| Normal Fibroblasts | >20,000 |

In Vivo Efficacy Protocol

Protocol 4: Human Tumor Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of Vectrine in a living organism using a cell line-derived xenograft (CDX) model.[12]

Methodology: Immunodeficient mice are implanted with human cancer cells to grow tumors. The effect of Vectrine on tumor growth is then monitored over time.

-

Materials & Animal Husbandry:

-

Procedure:

-

Harvest exponentially growing HT-29 cells and resuspend them in sterile PBS at a concentration of 3 x 10⁷ cells/mL.[13]

-

Subcutaneously inject 100 µL of the cell suspension (3 x 10⁶ cells) into the right flank of each mouse.[13]

-

Monitor mice 2-3 times per week for tumor growth.[12]

-

Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[12][14]

-

Administer Vectrine (e.g., 25 mg/kg) or vehicle control to the respective groups daily via oral gavage.

-

Measure tumor dimensions (length and width) with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[12][13]

-

Monitor animal body weight and general health as indicators of toxicity.

-

Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

-

Data Presentation:

| Group | Day 0 (mm³) | Day 21 (mm³) | % TGI* | Body Weight Change (%) |

| Vehicle Control | 125.5 ± 15.2 | 1450.8 ± 180.4 | N/A | +2.5 |

| Vectrine (25 mg/kg) | 128.1 ± 14.8 | 485.3 ± 95.7 | 66.5 | -1.8 |

*TGI: Tumor Growth Inhibition

References

- 1. Evidence-based guidelines for the use of tyrosine kinase inhibitors in adults with Philadelphia chromosome–positive or BCR-ABL–positive acute lymphoblastic leukemia: a Canadian consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine Kinase Inhibitors in Cancer: Breakthrough and Challenges of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Side effects of tyrosine kinase inhibitors — management guidelines | Płużański | Oncology in Clinical Practice [journals.viamedica.pl]

- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reactionbiology.com [reactionbiology.com]

- 6. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. broadpharm.com [broadpharm.com]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. MTT (Assay protocol [protocols.io]

- 12. benchchem.com [benchchem.com]

- 13. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 14. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]

Application Notes: Vectrine (Erdosteine) in Animal Models of Chronic Bronchitis

Introduction